molecular formula C9H12N2 B11749158 (1-Phenylpropan-2-ylidene)hydrazine

(1-Phenylpropan-2-ylidene)hydrazine

Cat. No.: B11749158
M. Wt: 148.20 g/mol
InChI Key: WVNOIGGDYBWRBF-UHFFFAOYSA-N
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Description

(1-Phenylpropan-2-ylidene)hydrazine is an organic compound with the molecular formula C9H12N2 It is a hydrazone derivative, which means it contains a functional group characterized by the presence of a nitrogen-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylpropan-2-ylidene)hydrazine typically involves the reaction of phenylacetone with hydrazine. The reaction is carried out under reflux conditions in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:

C6H5CH2COCH3+H2NNH2C6H5CH2 \text{C}_6\text{H}_5\text{CH}_2\text{COCH}_3 + \text{H}_2\text{NNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\ C6​H5​CH2​COCH3​+H2​NNH2​→C6​H5​CH2​ 

Properties

IUPAC Name

1-phenylpropan-2-ylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6H,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNOIGGDYBWRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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